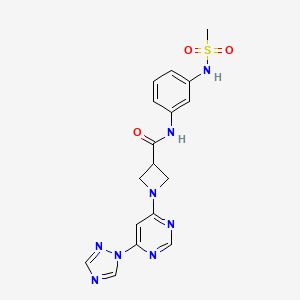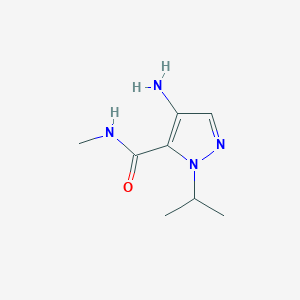![molecular formula C15H14F2N2O B2569417 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide CAS No. 2415623-57-1](/img/structure/B2569417.png)
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide is a chemical compound that belongs to the class of pyridine derivatives. It is a potent and selective inhibitor of the protein kinase C (PKC) enzyme. PKC is an essential enzyme that plays a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of PKC has been linked to the treatment of several diseases, including cancer, inflammation, and neurological disorders.
Wirkmechanismus
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide acts as a potent and selective inhibitor of this compound. This compound is a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of this compound by this compound leads to the inhibition of downstream signaling pathways that are involved in the development and progression of cancer, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, the compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide has several advantages for lab experiments. The compound is highly potent and selective for this compound, making it an ideal tool for studying the role of this compound in various cellular processes. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, the compound has some limitations, including its poor solubility in aqueous solutions, which can limit its use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide. One potential direction is the development of novel this compound inhibitors based on the structure of the compound. Another direction is the investigation of the compound's potential therapeutic applications in other diseases, such as cardiovascular diseases and diabetes. Additionally, further studies are needed to elucidate the precise mechanisms underlying the compound's anti-cancer, anti-inflammatory, and neuroprotective effects.
Synthesemethoden
The synthesis of 5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide involves the reaction of 3-methylpyridine-2-carboxylic acid with 4-fluorophenethylamine hydrochloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), followed by the addition of 5-fluoro-1-pentanoyl chloride. The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anti-cancer activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. It has also been shown to have anti-inflammatory and neuroprotective effects in preclinical studies.
Eigenschaften
IUPAC Name |
5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-10-8-13(17)9-19-14(10)15(20)18-7-6-11-2-4-12(16)5-3-11/h2-5,8-9H,6-7H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHRGEPDOCCYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)NCCC2=CC=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2569334.png)
![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)
![N,3-Dimethyl-N-[1-(6-phenylpyridazin-3-yl)azetidin-3-yl]butanamide](/img/structure/B2569338.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)
![(Z)-S-(2-((6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)amino)-2-oxoethyl) ethanethioate](/img/structure/B2569342.png)
![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)
![3-butyl-2-({2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}sulfanyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2569345.png)
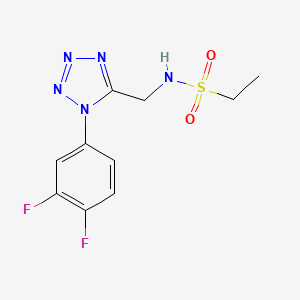
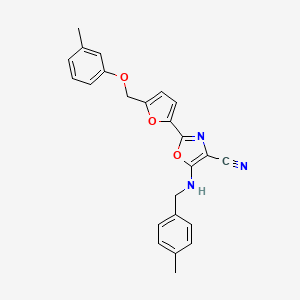
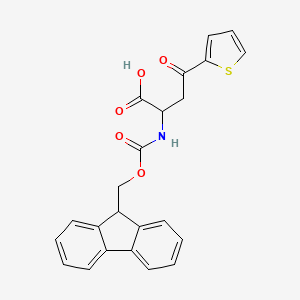
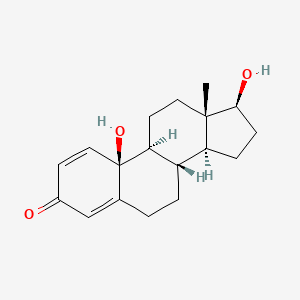
![1-[(4-Chlorobenzyl)sulfonyl]-2-(4-methylphenyl)-2-propanol](/img/structure/B2569355.png)
